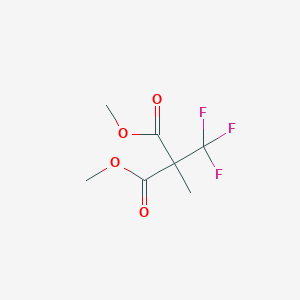
Pentazocine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazocine hydrochloride is a synthetic opioid analgesic used to treat moderate to severe pain. It is classified as a mixed agonist-antagonist, meaning it can activate certain opioid receptors while blocking others . This compound is particularly known for its ability to provide pain relief without the high risk of addiction associated with other opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentazocine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzomorphan derivatives with various reagents under controlled conditions. One common method includes the alkylation of a benzomorphan intermediate with an appropriate alkyl halide, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high yield and purity, often involving steps like crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentazocine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert ketones or aldehydes present in the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .
Applications De Recherche Scientifique
Pentazocine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic organic chemistry.
Biology: Researchers use it to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is extensively studied for its analgesic properties and potential use in pain management protocols.
Industry: The compound is used in the development of new analgesic drugs and formulations
Mécanisme D'action
Pentazocine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors, producing analgesia and sedation. Additionally, it has weak antagonist activity at mu opioid receptors, which helps to mitigate the risk of respiratory depression and addiction commonly associated with other opioids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher addiction potential.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Buprenorphine: A partial agonist at mu opioid receptors, used in pain management and opioid addiction treatment
Uniqueness
Pentazocine hydrochloride is unique in its mixed agonist-antagonist profile, which allows it to provide effective pain relief with a lower risk of addiction and respiratory depression compared to other opioids. This makes it a valuable option in pain management, particularly for patients with a history of substance abuse .
Propriétés
Numéro CAS |
22205-05-6 |
|---|---|
Formule moléculaire |
C19H28ClNO |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H |
Clé InChI |
OQGYMIIFOSJQSF-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


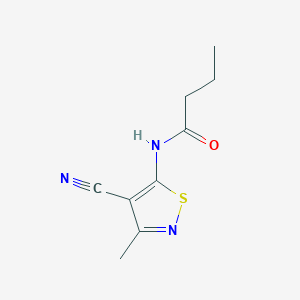
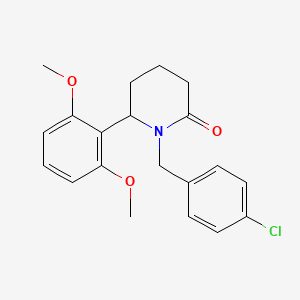



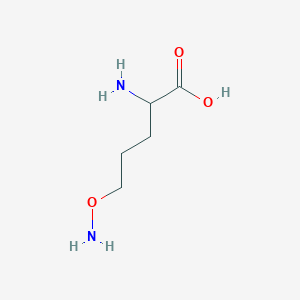
![5'-Bromo-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B8660384.png)
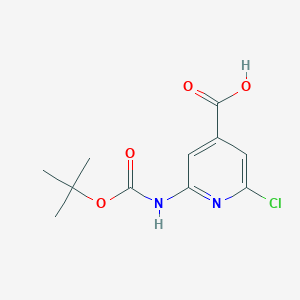
![L-Valine, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-](/img/structure/B8660401.png)

